2-(BIPHENYL-4-YL)-2-OXOETHYL BIPHENYL-2-CARBOXYLATE
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Overview
Description
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is an organic compound characterized by the presence of biphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl [1,1’-biphenyl]-2-carboxylate typically involves the esterification of 2-[1,1’-biphenyl]-4-yl-2-oxoacetic acid with 2-[1,1’-biphenyl]-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction conditions are typically mild, with temperatures maintained at room temperature to avoid decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl [1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ester moiety, forming amides or new esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products
Oxidation: Biphenyl-4-carboxylic acid, biphenyl-2-carboxylic acid.
Reduction: Biphenyl-4-yl-2-hydroxyethyl [1,1’-biphenyl]-2-carboxylate.
Substitution: Biphenyl-4-yl-2-aminoethyl [1,1’-biphenyl]-2-carboxylate.
Scientific Research Applications
Chemistry
In chemistry, 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its biphenyl structure makes it a valuable building block in the design of ligands for catalysis and coordination chemistry.
Biology
The compound’s structural features allow it to interact with biological macromolecules, making it a candidate for drug design and development. It can be used in the synthesis of bioactive molecules that target specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on the modifications made to the biphenyl core.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as liquid crystals and polymers. Its rigid biphenyl structure imparts desirable mechanical and thermal properties to these materials.
Mechanism of Action
The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl [1,1’-biphenyl]-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl groups can engage in π-π stacking interactions, enhancing the compound’s binding affinity to its targets. In materials science, the compound’s rigid structure contributes to the stability and performance of the materials in which it is incorporated.
Comparison with Similar Compounds
Similar Compounds
- Biphenyl-4-carboxylic acid
- Biphenyl-2-carboxylic acid
- Biphenyl-4-yl acetic acid
- Biphenyl-2-yl acetic acid
Uniqueness
2-[1,1’-Biphenyl]-4-yl-2-oxoethyl [1,1’-biphenyl]-2-carboxylate is unique due to its dual biphenyl groups, which provide a combination of rigidity and flexibility. This structural feature enhances its utility in various applications, from drug design to materials science. Compared to similar compounds, it offers a distinct balance of chemical reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C27H20O3 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-phenylbenzoate |
InChI |
InChI=1S/C27H20O3/c28-26(23-17-15-21(16-18-23)20-9-3-1-4-10-20)19-30-27(29)25-14-8-7-13-24(25)22-11-5-2-6-12-22/h1-18H,19H2 |
InChI Key |
HNMYMWPLVOHHTR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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